molecular formula C14H20BrNO2S B6708734 4-(4-Bromophenyl)-1-(2-methylsulfonylethyl)piperidine

4-(4-Bromophenyl)-1-(2-methylsulfonylethyl)piperidine

Cat. No.: B6708734
M. Wt: 346.29 g/mol
InChI Key: PUONTDHHBWQDPX-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1-(2-methylsulfonylethyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a bromophenyl group and a methylsulfonylethyl group attached to a piperidine ring

Preparation Methods

The synthesis of 4-(4-Bromophenyl)-1-(2-methylsulfonylethyl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Piperidine Formation: The formation of the piperidine ring through cyclization reactions.

    Methylsulfonylethyl Group Addition: The attachment of the methylsulfonylethyl group to the piperidine ring.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency of the synthesis.

Chemical Reactions Analysis

4-(4-Bromophenyl)-1-(2-methylsulfonylethyl)piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or alcohols.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include sodium hydride, palladium catalysts, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-Bromophenyl)-1-(2-methylsulfonylethyl)piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-1-(2-methylsulfonylethyl)piperidine involves its interaction with specific molecular targets. The bromophenyl group and the piperidine ring play a crucial role in binding to these targets, while the methylsulfonylethyl group may influence the compound’s solubility and stability. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-(4-Bromophenyl)-1-(2-methylsulfonylethyl)piperidine can be compared with other piperidine derivatives, such as:

    4-(4-Chlorophenyl)-1-(2-methylsulfonylethyl)piperidine: Similar structure but with a chlorine atom instead of bromine.

    4-(4-Fluorophenyl)-1-(2-methylsulfonylethyl)piperidine: Similar structure but with a fluorine atom instead of bromine.

    4-(4-Methylphenyl)-1-(2-methylsulfonylethyl)piperidine: Similar structure but with a methyl group instead of bromine.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-(4-bromophenyl)-1-(2-methylsulfonylethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO2S/c1-19(17,18)11-10-16-8-6-13(7-9-16)12-2-4-14(15)5-3-12/h2-5,13H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUONTDHHBWQDPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCN1CCC(CC1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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